3-(5-Methyl-3-indolyl)propanamide
Description
Overview of Indole (B1671886) Derivatives in Chemical Research
Indole, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a fundamental scaffold for a vast array of biologically active molecules. mdpi.comacs.org This structural motif is prevalent in natural products, pharmaceuticals, and agrochemicals, underscoring its significance in chemical and medicinal research. rsc.orgmdpi.com The versatility of the indole ring allows for substitutions at various positions, leading to a diverse library of derivatives with a wide spectrum of biological activities. mdpi.comrsc.org
Indole derivatives have garnered substantial attention for their therapeutic potential across multiple disease areas. mdpi.comnih.gov Researchers have extensively explored their roles in the development of novel treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov The ability of indole-based compounds to interact with various biological targets, including enzymes and receptors, makes them a privileged structure in drug discovery. mdpi.comasu.edu For instance, some derivatives have shown efficacy in combating drug-resistant cancer cells and pathogens, while others exhibit anti-inflammatory properties by modulating key signaling pathways. mdpi.com
The following table provides a glimpse into the diverse biological activities attributed to indole derivatives:
| Biological Activity | Examples of Investigated Indole Derivatives | Therapeutic Area |
| Anticancer | Indole-aryl amides, Indole-3-acetamides | Oncology |
| Anti-inflammatory | Indomethacin, Novel indole-2-amide compounds | Inflammation, Pain Management |
| Antimicrobial | Biopolymeric hydrogels based on Auxins | Infectious Diseases |
| Antioxidant | Melatonin and its analogues, Indole-3-acetamides | Neuroprotection, General Health |
| Immunosuppressive | Indole-3-propanamide derivatives | Autoimmune Diseases, Transplantation |
Historical Context and Significance of Indole-Containing Amides
The incorporation of an amide functional group into an indole scaffold gives rise to indole-containing amides, a class of compounds with significant and diverse biological activities. Historically, the synthesis and study of these compounds have been driven by the desire to create novel therapeutic agents. nih.govrsc.org The amide linkage provides a site for hydrogen bonding and can influence the molecule's polarity and ability to interact with biological targets.
The scientific literature documents a wide array of synthetic methods for preparing indole-containing amides, reflecting the ongoing interest in this chemical class. rsc.orgresearchgate.net These methods range from classical coupling reactions to more modern catalytic approaches. acs.orgresearchgate.net The position of the amide group on the indole ring, as well as the nature of the substituents on both the indole and amide moieties, can dramatically affect the compound's pharmacological profile. rsc.orgnih.gov
Indole-containing amides have been investigated for a variety of therapeutic applications, including as anticancer agents, anti-inflammatory drugs, and immunosuppressants. nih.govnih.govnih.gov For example, certain indole-aryl amides have demonstrated cytotoxicity against various tumor cell lines, while some indole-2-amides have shown potent anti-inflammatory activity through the dual inhibition of COX and 5-LOX enzymes. nih.govnih.gov
Rationale for Academic Investigation of 3-(5-Methyl-3-indolyl)propanamide
The specific compound, this compound, has been a subject of academic investigation due to its structural similarity to other biologically active indole-3-propanamides. The presence of a methyl group at the 5-position of the indole ring and a propanamide side chain at the 3-position creates a unique chemical entity with the potential for distinct pharmacological properties. smolecule.com
Research into related indole-3-propanamide derivatives has revealed promising immunosuppressive activities. nih.gov For instance, a novel indole-3-propanamide derivative, AD412, was found to inhibit the proliferation of T cells, suggesting its potential as a lead compound for developing new immunosuppressive agents for transplantation and autoimmune diseases. nih.gov This provides a strong rationale for investigating this compound and its derivatives for similar or novel biological activities. The specific substitution pattern of this compound may influence its interaction with biological targets, potentially leading to unique therapeutic applications. smolecule.com
The following table outlines some key properties of N-methyl-3-(5-methyl-1H-indol-3-yl)propanamide, a closely related derivative, which further supports the interest in this class of compounds.
| Property | Value |
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 216.126263138 Da |
| Topological Polar Surface Area | 44.9 Ų |
Data sourced from PubChem for the related compound N-methyl-3-(5-methyl-1H-indol-3-yl)propanamide. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-methyl-1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-2-4-11-10(6-8)9(7-14-11)3-5-12(13)15/h2,4,6-7,14H,3,5H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBAYLIMFOYFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of 3 5 Methyl 3 Indolyl Propanamide
Retrosynthetic Analysis of 3-(5-Methyl-3-indolyl)propanamide
A retrosynthetic analysis of this compound identifies several logical bond disconnections that lead to simpler, commercially available starting materials. The most straightforward disconnections are at the amide bond and the C-C bond linking the side chain to the indole (B1671886) ring.
Disconnection 1: Amide Bond: The primary retrosynthetic step involves the disconnection of the amide bond (C-N bond) of the propanamide moiety. This leads to 3-(5-methyl-1H-indol-3-yl)propanoic acid. This intermediate is a common precursor for various tryptamine-related structures.
Disconnection 2: C3-Side Chain Bond: A further disconnection of the bond between the C3 position of the indole and the propanoic acid side chain suggests 5-methylindole (B121678) as a key precursor. The side chain can be introduced through various C-C bond-forming reactions, such as Friedel-Crafts acylation or a Michael addition.
Disconnection 3: Indole Ring: The 5-methylindole core itself can be retrosynthetically disassembled via classic indole syntheses. For instance, using the Fischer indole synthesis pathway, 5-methylindole can be traced back to 4-methylphenylhydrazine (B1211910) (p-tolylhydrazine) and a suitable three-carbon aldehyde or ketone equivalent.
This analysis highlights two primary synthetic strategies:
Linear Synthesis: Building the 5-methylindole core first, followed by the elaboration of the propanamide side chain at the 3-position.
Convergent Synthesis: Constructing a precursor that already contains the side chain or its components, which then undergoes cyclization to form the final indole structure. The Fischer indole synthesis from a substituted hydrazine (B178648) and a keto-amide is an example of this approach.
Established Synthetic Routes to this compound
Established routes for synthesizing this compound and its precursors rely on well-documented organic reactions. These can be divided into methods focused on building the indole ring and those focused on attaching the side chain.
The formation of the 5-methylindole scaffold is a critical step. Several classical methods are employed for this purpose, starting from simple aromatic precursors. rsc.org
Fischer Indole Synthesis: This is one of the most common methods for preparing indole derivatives. rsc.org It involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. For 5-methylindole, the reaction would utilize 4-methylphenylhydrazine and a suitable carbonyl compound, followed by cyclization. nih.gov A tandem hydroformylation/Fischer indole synthesis sequence starting from amino olefins and aryl hydrazines offers a convergent approach to tryptamine (B22526) derivatives. nih.gov
Bartoli Indole Synthesis: This method provides a route to 7-substituted indoles but can be adapted. A reported synthesis of 5-bromo-7-methylindole utilizes this approach, which involves the reaction of a nitroaromatic with a vinyl Grignard reagent. google.com
Other Methods: Additional strategies include the Madelung synthesis, Nenitzescu indole synthesis, and various transition-metal-catalyzed cyclizations of substituted anilines. rsc.orgmdpi.com For example, a palladium-catalyzed reaction between o-iodoanilines and terminal alkynes can yield indole structures. mdpi.com
Table 1: Comparison of Selected Indole Synthesis Strategies
| Synthesis Method | Starting Materials Example | Conditions | Advantages | Disadvantages |
| Fischer Indole | 4-methylphenylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | High versatility, readily available starting materials | Can lack regioselectivity with unsymmetrical ketones; harsh conditions |
| Bartoli Indole | 4-bromo-2-methylnitrobenzene, Vinyl magnesium bromide | Grignard reaction conditions, low temperature | Good for sterically hindered indoles | Requires specific nitro-substituted arenes, use of organometallics |
| Palladium-Catalyzed Cyclization | 2-alkynyl-4-methylaniline | Pd catalyst (e.g., Pd₂(dba)₃), base | High efficiency, functional group tolerance | Catalyst cost and sensitivity |
Once 5-methylindole is obtained, the propanamide side chain is typically introduced at the electron-rich C3 position.
Friedel-Crafts Acylation: 5-methylindole can react with an activated acylating agent like 3-chloropropionyl chloride in the presence of a Lewis acid. The resulting 3-(3-chloropropionyl)-5-methylindole can then be converted to the propanamide.
Michael Addition: The addition of 5-methylindole to an activated alkene such as acrylamide, often under acidic catalysis, can directly form the C-C bond and install the propanamide side chain in a single step.
Amidation of Indole-3-propanoic Acid: A highly reliable method involves the synthesis of 5-methylindole-3-propanoic acid as an intermediate. This acid can be prepared by reacting 5-methylindole with acrylic acid or via the hydrolysis of the corresponding ester or nitrile. The subsequent amidation of the carboxylic acid with ammonia (B1221849) or an ammonia equivalent, using standard peptide coupling agents (e.g., DCC, EDC), yields this compound. A direct amide formation by reacting 5-methylindole with propanoic acid derivatives using coupling agents is also a viable method.
Grignard Reaction: 5-Methylindolylmagnesium bromide (a Grignard reagent) can be reacted with γ-butyrolactone. This opens the lactone ring to form a hydroxybutanamide precursor, which can then be further manipulated to yield the target propanamide.
Emerging and Advanced Synthetic Strategies for this compound
Recent advancements in organic synthesis have introduced more efficient, sustainable, and selective methods applicable to the synthesis of this compound and related indole derivatives.
Modern catalysis focuses on improving reaction efficiency and sustainability. nih.gov These methods are particularly useful for the multi-component reactions that can form substituted indoles in a one-pot process. nih.govresearchgate.net
Brønsted and Lewis Acid Catalysis: While traditional, the use of modern, milder acid catalysts continues to be explored. Catalysts like KH₂PO₄ have been used to promote three-component synthesis of 3-indole derivatives in eco-friendly solvents like water/PEG-200 mixtures. nih.gov
Organocatalysis: Small organic molecules can serve as effective catalysts. L-proline has been shown to catalyze the condensation between indoles, aldehydes, and malononitrile (B47326) to form 3-substituted indoles in good to excellent yields under mild, environmentally friendly conditions. researchgate.net Sodium lauryl sulfate (B86663) (SDS), a common surfactant, has also been reported as an effective organocatalyst for similar condensations in water. nih.gov
Nanoparticle Catalysis: Heterogeneous catalysts, particularly those based on nanoparticles, offer advantages in terms of recovery and reusability. A biocatalyst involving trypsin immobilized on silica-modified magnetic nanoparticles (Fe₃O₄@SiO₂@D-NHCS-Tr) has been developed for the synthesis of indol-3-yl-4H-chromene derivatives under solvent-free conditions, showcasing the potential of such systems for complex indole synthesis. nih.gov
Table 2: Examples of Modern Catalytic Systems for Indole Functionalization
| Catalyst Type | Example Catalyst | Reaction Type | Conditions | Key Feature |
| Organocatalyst | L-Proline | Three-component condensation | Ethanol, Room Temperature | Green, high yield, mild conditions researchgate.net |
| Surfactant Catalyst | Sodium Lauryl Sulfate (SDS) | Condensation of indoles, salicylaldehyde, malononitrile | Water, Room Temperature | Green chemistry, excellent yields nih.gov |
| Nanoparticle Biocatalyst | Fe₃O₄@SiO₂@D-NHCS-Tr | Multi-component condensation | Solvent-free | Reusable, high efficiency nih.gov |
| Phase-Transfer Catalyst | KH₂PO₄ / PEG-200 | Three-component synthesis | Water / PEG-200 | Eco-friendly solvent system nih.gov |
The compound this compound is achiral. However, if a stereocenter were to be introduced, for instance, by adding a substituent to the propanamide side chain (e.g., α-methylpropanamide), stereoselective synthesis methodologies would become critical.
Recent research has focused on the catalytic enantioselective functionalization of the indole C3 position. acs.org Although a direct application to this compound is not commonly reported, the principles are transferable. For example, iridium-catalyzed enantioselective reverse prenylation of achiral 3-substituted indoles has been developed to furnish chiral hexahydropyrrolo[2,3-b]indoles. acs.org This demonstrates that chiral catalysts can control the facial selectivity of nucleophilic attack on an intermediate derived from the indole.
Similarly, reactions involving alkylideneindolenine intermediates, which are formed from 3-substituted indoles, can be rendered stereoselective. The use of chiral catalysts, such as Takemoto's thiourea (B124793) catalyst, has provided access to 3-substituted indole derivatives with excellent enantiomeric excess, demonstrating the potential for creating chiral centers adjacent to the indole ring. researchgate.net These advanced strategies could be adapted to synthesize chiral analogs of this compound.
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: the indole ring system and the propanamide side chain. These two components allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The indole nucleus, with its electron-rich pyrrole (B145914) ring, is prone to electrophilic substitution, while the indole nitrogen and the amide group offer sites for nucleophilic attack and other modifications.
The nitrogen atom of the indole ring in this compound can readily undergo substitution reactions, most notably N-alkylation and N-acylation. These modifications are crucial for altering the electronic properties of the indole ring and for introducing a variety of functional groups.
N-Alkylation: The alkylation of the indole nitrogen typically proceeds by deprotonation with a suitable base to form the indolide anion, which then acts as a nucleophile towards an alkylating agent. Common bases used for this purpose include sodium hydride (NaH) and cesium carbonate (Cs2CO3). nih.gov For instance, N-alkylation of indole analogs has been achieved using various alkyl halides or other electrophiles in the presence of a base. nih.govgoogle.comgoogle.com The reaction of 3-methylindole (B30407) with methyl iodide in the presence of a base results in the formation of the N-methylated product in high yield. frontiersin.org Similarly, this compound can be expected to undergo N-alkylation under similar conditions to yield N-alkyl derivatives. A general method for the N-alkylation of indoles involves the use of dimethyl carbonate (DMC) or dibenzyl carbonate (DBC) in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
N-Acylation: The N-acylation of indoles introduces an acyl group onto the nitrogen atom, a transformation that can significantly impact the compound's chemical and biological properties. This reaction is often carried out using acyl chlorides or anhydrides in the presence of a base. nih.gov A highly chemoselective method for the N-acylation of indoles utilizes thioesters as the acyl source in the presence of cesium carbonate. nih.gov This method has been shown to be effective for a variety of substituted indoles, suggesting its applicability to this compound. nih.govbeilstein-journals.org For example, the reaction of 3-methyl-1H-indole with S-methyl butanethioate yields 1-(3-methyl-1H-indol-1-yl)butan-1-one in good yield. nih.govbeilstein-journals.org
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Scaffolds
| Starting Material | Reagents and Conditions | Product | Reference |
| 5-Bromoindole | Dimethyl Carbonate, DABCO, DMF, 90-95°C | 5-Bromo-1-methylindole | google.comgoogle.com |
| Indole-2-carboxylic acid | Dimethyl Carbonate, DABCO, DMF, 90-95°C | 1-Methylindole-2-carboxylic acid | google.com |
| 3-Methyl-1H-indole | S-methyl butanethioate, Cs2CO3, xylene, 140°C | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | nih.govbeilstein-journals.org |
| 3-Methyl-1H-indole | S-methyl benzothioate, Cs2CO3, xylene, 140°C | (3-Methyl-1H-indol-1-yl)(phenyl)methanone | nih.gov |
The propanamide side chain of this compound offers several avenues for chemical modification, primarily through reactions of the amide group.
Hydrolysis to Carboxylic Acid: The amide functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(5-methyl-1H-indol-3-yl)propanoic acid. Acid-catalyzed hydrolysis is typically performed by heating the amide with a dilute acid like hydrochloric acid. libretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which is then protonated in a separate step to give the carboxylic acid. libretexts.org The hydrolysis of indole-3-acetic acid esters, which are structurally related to the target molecule, has been studied under mild alkaline conditions, indicating that such transformations are readily achievable. researchgate.netgoogle.com
Reduction to Amine: The amide group can be reduced to an amine, which would convert this compound into 3-(5-methyl-1H-indol-3-yl)propan-1-amine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting amine is a valuable intermediate for further functionalization. The availability of 3-(5-methyl-3-indolyl)-1-propanamine (B3001946) from commercial sources further supports the feasibility of this reduction. sigmaaldrich.com
Table 2: Potential Transformations of the Propanamide Side Chain
| Starting Material | Transformation | Product | Reagents and Conditions (Proposed) |
| This compound | Hydrolysis | 3-(5-Methyl-1H-indol-3-yl)propanoic acid | a) Dilute HCl, heat b) NaOH (aq), heat, then H3O+ |
| This compound | Reduction | 3-(5-Methyl-1H-indol-3-yl)propan-1-amine | LiAlH4, THF |
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The position of substitution is directed by the existing substituents on the ring. In this compound, the C-3 position is already substituted, and the methyl group at C-5 is an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at the C-2, C-4, C-6, or C-7 positions.
Electrophilic Acylation: Friedel-Crafts acylation can introduce an acyl group onto the indole nucleus. The regioselectivity of this reaction can be influenced by the reaction conditions and the specific acylating agent used. For instance, the acylation of indoles can be directed to the C-3 position in unsubstituted indoles. mdpi.comrsc.org However, with the C-3 position blocked, acylation can occur at other positions, such as C-6, particularly with an activating group at C-5. niscpr.res.in
Halogenation: Halogenation, such as bromination, is a common electrophilic substitution reaction for indoles. The regioselectivity of bromination is highly dependent on the reaction conditions and the substituents present on the indole ring. For example, the bromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid leads to the formation of the 5,6-dibromoindole derivative. nih.gov In other cases, regioselective bromination at the C-6 position of methyl indolyl-3-acetate has been achieved by first introducing electron-withdrawing groups at the N-1 position. researchgate.net Given the activating nature of the C-5 methyl group, bromination of this compound could potentially occur at the C-4 or C-6 positions.
Other Electrophilic Substitutions: Other electrophilic substitution reactions, such as nitration and the Mannich reaction, are also possible on the indole nucleus. Nitration would introduce a nitro group, which can serve as a precursor for an amino group. The Mannich reaction would introduce an aminomethyl group, typically at the C-2 position if available. The precise regioselectivity of these reactions on this compound would need to be determined experimentally, but the existing literature on substituted indoles provides a strong basis for predicting the likely outcomes. niscpr.res.in
Table 3: Potential Regioselective Functionalization of the Indole Nucleus
| Reaction Type | Reagents and Conditions (Examples from related compounds) | Potential Product(s) | Reference |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Acylated at C-2, C-4, or C-6 | niscpr.res.in |
| Bromination | Bromine, Acetic Acid | Brominated at C-2, C-4, C-6, or C-7 | nih.govresearchgate.net |
| Nitration | HNO3, H2SO4 | Nitrated at C-2, C-4, or C-6 | niscpr.res.in |
| Mannich Reaction | Formaldehyde, Dimethylamine, Acetic Acid | Aminomethylated at C-2 | niscpr.res.in |
Iii. Theoretical and Computational Chemistry of 3 5 Methyl 3 Indolyl Propanamide
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms and to describe the distribution and energy of electrons within the molecule. For indole (B1671886) derivatives, such as ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate, DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set have been successfully employed to determine the optimal molecular geometry researchgate.net.
The flexible side chain of 3-(5-Methyl-3-indolyl)propanamide allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements by calculating the potential energy of different conformers. The collection of all possible conformations and their corresponding energies forms the molecule's potential energy surface or energy landscape. By identifying the low-energy conformers, researchers can understand the shapes the molecule is most likely to adopt under specific conditions, which is crucial for predicting its interaction with biological targets. The output of such an analysis typically includes the relative energies of each stable conformer and the energy barriers that separate them.
Table 1: Illustrative Conformational Analysis Data This table demonstrates the typical results from a conformational analysis, showing the relative energies of different hypothetical conformers. Lower relative energy indicates a more stable conformation.
| Conformer ID | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | 178.5° | 0.00 | 75.3 |
| Conf-2 | 65.2° | 1.25 | 14.1 |
| Conf-3 | -68.9° | 1.35 | 10.6 |
Note: Data is illustrative to represent typical computational output.
The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net Computational methods like DFT are routinely used to calculate the energies of these orbitals. researchgate.netresearchgate.net For instance, electronic structure calculations for various molecules have been performed using DFT with the B3LYP exchange-correlation energy functional and basis sets like 6-311+G(d,p) researchgate.net.
Table 2: Example Frontier Molecular Orbital Energies This table provides an example of FMO data calculated for a related indole derivative, demonstrating the type of information generated.
| Parameter | Energy (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.21 |
| HOMO-LUMO Gap (ΔE) | 4.68 |
Note: Data is based on typical values for indole derivatives and serves as an illustrative example.
Molecular Dynamics Simulations and Solvation Effects
While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent. frontiersin.org
The choice of solvent model is critical for accuracy. While implicit models are computationally less expensive, they may be insufficient for complex processes. pitt.edu Explicit solvent models, which treat individual solvent molecules, are often necessary to reliably model reaction mechanisms and environmental effects, though they come at a higher computational cost. pitt.edu Analysis of MD trajectories yields important metrics about the molecule's stability and flexibility, including:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating structural stability.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule.
Radius of Gyration (Rg): Indicates the compactness of the molecule over time.
Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule exposed to the solvent.
These metrics were used, for example, in a 200 ns MD simulation to evaluate the stability of complexes between certain alkaloid inhibitors and their protein targets researchgate.net.
Prediction of Chemical Reactivity and Mechanistic Pathways
Theoretical calculations are invaluable for predicting how a molecule will behave in a chemical reaction. The electronic properties derived from quantum chemistry, such as the HOMO-LUMO gap, provide direct insight into reactivity. A smaller gap indicates that the molecule can be more easily electronically excited, making it more prone to react.
Furthermore, atomistic modeling using quantum chemical methods can be used to map out entire reaction pathways. pitt.edu By calculating the thermodynamics and kinetics of potential reactions, computational screening can explore and predict chemical processes before significant time and resources are invested in experiments. pitt.edu This approach allows for the systematic evaluation of different reaction mechanisms, helping to identify the most favorable pathways.
Computational Studies on Biomolecular Interactions and Binding Mechanisms
Understanding how a molecule like this compound interacts with biological macromolecules, such as proteins and enzymes, is crucial for its potential applications. Computational techniques like molecular docking and advanced MD simulations are central to this effort. frontiersin.orgmdpi.com
Molecular docking is a method used to predict the preferred orientation, or "pose," of a ligand when it binds to a target protein. frontiersin.org Following docking, MD simulations can be run on the protein-ligand complex to assess its stability over time. researchgate.net
To quantify the strength of the interaction, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy. researchgate.netnih.gov This technique can also decompose the total binding energy into contributions from individual amino acid residues in the protein's binding pocket. nih.gov This allows researchers to identify the key residues—for example, Val71, Arg195, and Phe419 in one study on NLRP3 inhibitors—that are crucial for the binding and activity of the molecule. nih.gov Such studies have shown that interactions are often driven by hydrophobic interactions and van der Waals forces. researchgate.netnih.gov
Table 3: Example of Per-Residue Binding Energy Decomposition This table illustrates how binding free energy can be broken down to identify key interacting residues in a protein's active site.
| Residue | Energy Contribution (kcal/mol) | Interaction Type |
| TYR 88 | -3.5 | Hydrogen Bond, π-π Stacking |
| LEU 154 | -2.8 | Hydrophobic (van der Waals) |
| PHE 212 | -2.5 | Hydrophobic (van der Waals) |
| ASP 86 | -1.9 | Hydrogen Bond |
| VAL 135 | -1.7 | Hydrophobic (van der Waals) |
Note: Data is illustrative and represents typical output from an MM/GBSA analysis.
Iv. Mechanistic Investigations of Biological Interactions of 3 5 Methyl 3 Indolyl Propanamide Pre Clinical Focus
Elucidation of Molecular Targets and Binding Affinities (In vitro)
In vitro studies are fundamental to identifying the direct molecular interactions of a compound. For an indole-based molecule like 3-(5-Methyl-3-indolyl)propanamide, investigations would typically focus on its ability to bind to specific protein targets, such as receptors and enzymes, thereby initiating a biological response.
The indole (B1671886) nucleus is a common scaffold in molecules that bind to a variety of receptors. Gaining insights into intercellular receptor-ligand binding is crucial for understanding numerous physiological and pathological processes. bio-connect.nl Studies on related indole derivatives have demonstrated significant binding to various receptors, suggesting potential targets for this compound.
For instance, the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel, is a known target for many indole-containing compounds. nih.govnih.gov Research using novel fluorescent ligands has elucidated the thermodynamics and kinetics of ligand binding to this receptor. nih.gov Such studies reveal that both enthalpic and entropic forces can contribute to the binding affinity. nih.gov Molecular modeling and binding assays of other complex indole derivatives have been used to screen for off-target effects and to understand structure-activity relationships at receptors like the GABAA receptor. mdpi.com
While specific binding affinities for this compound are not documented, it is plausible that it could interact with receptors known to bind other indole derivatives. The nature and affinity of such binding would be influenced by the 5-methyl group and the propanamide side chain.
Table 1: Examples of Receptor Binding by Indole-Related Compounds
| Compound/Ligand | Receptor Target | Finding/Observation |
| GR-flu (fluorescein-labeled ligand) | Serotonin 5-HT3 Receptor | Acts as an antagonist with a dissociation constant (Kd) of approximately 0.2 nM to 0.32 nM. nih.gov |
| Ramosetron (YM060) | Serotonin 5-HT3 Receptor | The R-isomer is significantly more potent as a 5-HT3 receptor antagonist than the S-isomer. nih.gov |
| Cannabimimetic indoles (e.g., WIN-55212-2) | Peripheral CB2 Receptor | Act as selective agonists, suggesting potential in alleviating inflammation. tandfonline.com |
This table presents data from related indole compounds to illustrate the potential for receptor interactions, not direct data for this compound.
The indole scaffold is present in numerous enzyme inhibitors, and derivatives of indole-3-acetic acid and related structures have been explored for their inhibitory potential against various enzymes. nih.gov For example, a new series of 5-substituted-indole-2-carboxamides were developed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), enzymes often implicated in cancer proliferation. nih.gov
Similarly, novel propanamides incorporating indole and oxadiazole moieties have been synthesized and shown to inhibit α-glucosidase, an enzyme relevant to diabetes management. nih.gov Molecular docking studies, which predict the binding orientation and affinity of a ligand to a protein's active site, often complement these findings to elucidate the mode of inhibition. nih.gov
Given these precedents, this compound could theoretically be profiled for its activity against a panel of kinases, proteases, and metabolic enzymes. The specific substitutions on the indole ring and the nature of the side chain would be critical determinants of its inhibitory potency and selectivity. tandfonline.comnih.gov
Table 2: Examples of Enzyme Inhibition by Indole Derivatives
| Compound Class | Target Enzyme | Key Finding (IC₅₀) |
| 5-substituted-indole-2-carboxamides (e.g., Compound 5j) | EGFR / CDK2 | IC₅₀ = 124 nM (EGFR) / 48 nM (CDK2) nih.gov |
| Biheterocyclic Propanamides (e.g., Compound 8l) | α-Glucosidase | Showed promising inhibitory potential, with an IC₅₀ value less than the standard, acarbose. nih.gov |
| (3-chloroacetyl)-indole (3CAI) | Akt (a kinase) | Characterized as a very specific inhibitor of Akt. nih.gov |
This table provides examples of enzyme inhibition by related indole structures to suggest potential activities for this compound.
Cellular and Subcellular Modulations by this compound
Beyond direct molecular interactions, a compound's biological effects are defined by its ability to modulate complex cellular processes. Research on indole compounds provides a basis for predicting how this compound might influence signaling pathways, gene expression, and organelle function.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many diseases, including cancer. bio-connect.nlnih.gov A significant body of research has established that natural indole compounds, particularly I3C and its dimer 3,3'-diindolylmethane (B526164) (DIM), are potent modulators of this cascade. nih.govnih.gov
Studies have shown that I3C and its derivatives can inhibit the PI3K/Akt/mTOR pathway at multiple levels. nih.gov For example, I3C can inhibit the phosphorylation and activation of Akt directly. nih.gov Furthermore, derivatives like (3-chloroacetyl)-indole have been shown to be specific inhibitors of Akt, leading to the downstream inhibition of mTOR. nih.gov This demonstrates that the indole scaffold can serve as a backbone for developing targeted inhibitors of this key signaling network. nih.gov Based on this, it is plausible that this compound could exert biological effects by modulating the PI3K/Akt/mTOR pathway, though its specific potency and mechanism would require direct experimental validation.
Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. medlineplus.govyoutube.com This two-step process involves transcription (DNA to RNA) and translation (RNA to protein). medlineplus.gov Modulation of signaling pathways inevitably leads to changes in gene expression.
If this compound inhibits the PI3K/Akt/mTOR pathway, it would consequently affect the expression of numerous genes regulated by this cascade. The mTOR protein, in particular, is a master regulator of protein synthesis. nih.gov Therefore, inhibition of this pathway by an indole compound would be expected to alter the transcription and translation of proteins involved in cell cycle progression, survival, and metabolism. While the term "MIP" can refer to the "main intrinsic protein" of the lens fiber, a product of a specific gene, this is distinct from the abbreviation for this compound and should not be confused. nih.govnih.gov The impact of this compound on the expression of specific genes has not been reported, but it remains a probable downstream consequence of its primary molecular interactions.
Various chemical compounds can directly or indirectly affect mitochondrial function, leading to a collapse in ΔΨm. nih.gov While there is no direct evidence linking this compound to changes in mitochondrial homeostasis, it is a known phenomenon that bioactive molecules can have off-target effects on mitochondria. Fluorescent dyes are commonly used to assess changes in ΔΨm, where a shift in fluorescence can indicate mitochondrial depolarization. researchgate.net Any significant cellular stress or signaling modulation induced by a compound could potentially impact mitochondrial integrity and membrane potential.
Pre-clinical In Vivo Pharmacological Studies in Animal Models (Focus on mechanism)
Pharmacokinetic and Metabolic Profiling in Animal Models
There is currently no published data detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models. Information regarding its bioavailability, half-life, clearance rates, and major metabolic pathways is not available.
Target Engagement and Pathway Modulation in Animal Models
Specific molecular targets and biological pathways that are directly modulated by this compound in vivo have not been identified in published research. Consequently, there is no information on how this compound may exert its potential pharmacological effects at a molecular level within a living organism.
Exploratory Mechanistic Studies in Disease Models (Animal, non-therapeutic outcomes)
No exploratory studies using animal models of disease to investigate the non-therapeutic, mechanistic outcomes of this compound administration have been found in the available literature. Such studies would be crucial for understanding its fundamental biological interactions and potential therapeutic applications.
V. Structure Activity Relationship Sar Studies and Analogue Design for 3 5 Methyl 3 Indolyl Propanamide
Design Principles for Analogues of 3-(5-Methyl-3-indolyl)propanamide
The design of analogues for this compound is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core structure presents several key regions for modification: the indole (B1671886) ring system (both the benzene (B151609) and pyrrole (B145914) portions), the C3-propanamide side chain, and the terminal amide group.
Key Modification Points:
Indole Ring System: The indole nucleus itself is an electron-rich aromatic system. nih.gov Substituents can be introduced at various positions on the benzene ring (positions 4, 6, and 7) or on the pyrrole nitrogen (N1). The existing methyl group at the C5 position provides a point of reference; its replacement with other groups (e.g., halogens, methoxy, or larger alkyl groups) can modulate lipophilicity, electronic properties, and steric interactions with a biological target.
Pyrrole Nitrogen (N1): The N-H group of the indole can act as a hydrogen bond donor. Alkylation or acylation at this position removes this capability but can introduce other favorable interactions or improve metabolic stability. chemcess.com
C3-Propanamide Side Chain: The three-carbon chain connecting the indole ring to the amide group acts as a spacer. Its length, rigidity, and substitution can be critical. Introducing substituents on the aliphatic chain can create chiral centers, potentially leading to stereospecific interactions. nih.gov Constraining the flexible chain into a cyclic system is another strategy to lock in a bioactive conformation and improve receptor affinity. nih.gov
Terminal Amide: The primary amide (-CONH2) can be modified to secondary or tertiary amides (e.g., N-methyl, N,N-dimethyl) or replaced with other functional groups like carboxylic acids or esters. These changes alter hydrogen bonding capacity, polarity, and metabolic stability. For instance, in the development of indole-3-carboxamide cannabinoid agonists, modifications to the amide group were extensively explored to enhance water solubility and potency. rsc.org
Impact of Structural Modifications on Chemical Reactivity Profiles
The chemical reactivity of this compound is dominated by the indole nucleus, which is a π-excessive heterocycle. bhu.ac.in Structural modifications can significantly alter this reactivity.
The most reactive position on the indole ring for electrophilic aromatic substitution is C3. wikipedia.org Since this position is already substituted with the propanamide chain, electrophilic attack would likely be directed to other positions. Under strongly acidic conditions that protonate C3, electrophilic attack can be redirected to C5 of the benzene ring. wikipedia.org
Influence of Key Structural Features on Reactivity:
5-Methyl Group: As an electron-donating group, the methyl substituent at C5 slightly increases the electron density of the benzene portion of the indole ring, potentially facilitating electrophilic substitution on that ring compared to an unsubstituted indole.
C3-Propanamide Side Chain: The presence of a side chain at C3 blocks the most reactive site from further electrophilic substitution. wikipedia.org The amide functional group itself can undergo hydrolysis under acidic or basic conditions.
N1-Hydrogen: The indole N-H is weakly acidic and can be deprotonated by strong bases to form an N-anion. bhu.ac.in This anion is a potent nucleophile that can react with electrophiles like alkyl halides, leading to N-alkylation. chemcess.com Modifying the N1 position by replacing the hydrogen with an alkyl or aryl group would prevent this reaction and eliminate its hydrogen bond donating character.
Oxidation: The electron-rich indole ring is susceptible to oxidation. pharmaguideline.com The C2-C3 double bond is particularly prone to oxidative cleavage. bhu.ac.in Substituents on the ring can influence the rate and outcome of oxidation reactions.
A summary of how modifications might affect reactivity is presented in the table below.
| Modification Site | Example Modification | Expected Impact on Reactivity |
| Indole N1 | Alkylation (e.g., N-methylation) | Blocks N-H reactivity (deprotonation, hydrogen bonding); directs subsequent reactions to the carbocyclic ring. chemcess.com |
| Benzene Ring | Adding electron-withdrawing group (e.g., -NO2) | Decreases the ring's nucleophilicity, making electrophilic substitution more difficult. |
| Benzene Ring | Adding electron-donating group (e.g., -OCH3) | Increases the ring's nucleophilicity, facilitating electrophilic substitution. |
| Propanamide Chain | Introduction of a double bond (unsaturation) | Creates a site for addition reactions or Michael addition if conjugated. bhu.ac.in |
| Terminal Amide | Hydrolysis to carboxylic acid | Changes the functional group from neutral to acidic, altering solubility and reactivity. |
Correlation of Structural Changes with Biological Target Modulation
While specific biological targets for this compound are not extensively documented in public literature, the SAR of related indole derivatives provides valuable insights into how structural changes can modulate activity. Studies on indole-3-carboxamides and other C3-substituted indoles acting as receptor agonists or antagonists show clear patterns. nih.govnih.gov
For example, in a series of indole-3-carboxamides developed as CB1 cannabinoid receptor agonists, specific structural features were found to be critical for potency. nih.gov Similarly, research on indole derivatives as SERCA2a activators for cardiovascular applications demonstrated that modulating lipophilicity through substitutions at the N1 and C3 positions was key to optimizing activity. acs.org In one study, an undecorated indole showed dual activity, acting as an activator at lower concentrations and an inhibitor at higher ones, while methylation at the N1 or C3 positions retained or modestly improved ATPase activation. acs.org
The following table summarizes general SAR trends observed in analogous indole-based compounds, which can be hypothetically applied to the design of this compound analogues.
| Structural Modification Area | Specific Change | General Observed Effect on Biological Activity (in Analogous Series) | Reference |
| Indole N1 Position | Substitution with methyl or larger alkyl groups | Can increase or decrease potency depending on the target; often impacts metabolic stability. | acs.org |
| Indole C5 Position | Halogen (F, Cl) or Methoxy (-OCH3) substitution | Modulates electronic properties and lipophilicity, often leading to improved potency and target engagement. | nih.gov |
| C3 Side Chain | Varying length and rigidity | Optimal linker length is crucial; conformational restriction can significantly enhance binding affinity. | nih.govnih.gov |
| Terminal Amide | Conversion from primary to secondary/tertiary amide | Alters hydrogen bonding potential and can improve solubility and pharmacokinetic profiles. | rsc.org |
Stereochemical Influences on Activity and Selectivity
The parent compound, this compound, is achiral. However, the introduction of a chiral center is a common and powerful strategy in analogue design to enhance potency and selectivity. This can be achieved by adding a substituent to the propionamide (B166681) side chain, for example, at the alpha or beta position relative to the amide.
When a chiral center is introduced, the resulting molecule exists as a pair of enantiomers, which are non-superimposable mirror images. It is well-established in pharmacology that enantiomers can have vastly different biological activities. One enantiomer may be highly potent, while the other is significantly less active or even inactive.
For instance, in a study of tricyclic indole-3-carboxamide analogues as CB1 receptor agonists, the biological activity was found to be highly dependent on the absolute configuration of the chiral center in the newly formed ring. nih.gov The more potent enantiomer was identified, highlighting the importance of stereochemistry for optimal receptor interaction. nih.gov Similarly, the stereochemistry of sclareolide-indole conjugates was confirmed to be a critical factor for their antiproliferative activities. mdpi.com
Therefore, if analogues of this compound were designed to include stereocenters, it would be essential to synthesize and test the individual enantiomers separately. This approach allows for the identification of the eutomer (the more active enantiomer) and provides a deeper understanding of the three-dimensional requirements of the biological target's binding site.
Vi. Advanced Analytical Methodologies for Research and Characterization of 3 5 Methyl 3 Indolyl Propanamide
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopy is indispensable for the unambiguous elucidation of the molecular architecture of 3-(5-Methyl-3-indolyl)propanamide. High-resolution methods provide detailed information about the atomic composition, connectivity, and three-dimensional arrangement of the molecule.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's hydrogen-carbon framework.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of each unique proton and carbon atom. For indole (B1671886) derivatives, specific chemical shift regions are characteristic of the aromatic, side-chain, and substituent protons and carbons. nih.govacs.org
Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of the atoms. researchgate.net Key 2D NMR techniques used in the structural analysis of indole derivatives include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is crucial for mapping the sequence of protons in the propanamide side chain and within the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, definitively assigning carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for connecting the different fragments of the molecule, such as linking the propanamide side chain to the C3 position of the indole ring and the methyl group to the C5 position. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a typical deuterated solvent (e.g., DMSO-d₆).
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| N1-H | ~10.7 | - | C2, C3, C7a |
| C2-H | ~7.1 | ~123.5 | C3, C3a, C7a |
| C3 | - | ~112.0 | - |
| C4-H | ~7.2 | ~118.0 | C5, C6, C7a |
| C5 | - | ~128.0 | - |
| C5-CH₃ | ~2.3 | ~21.0 | C4, C5, C6 |
| C6-H | ~6.8 | ~120.0 | C4, C5, C7a |
| C7-H | ~7.15 | ~111.0 | C5, C6, C7a |
| C3a | - | ~126.0 | - |
| C7a | - | ~135.0 | - |
| α-CH₂ | ~2.8 | ~25.0 | C3, β-CH₂, C=O |
| β-CH₂ | ~2.5 | ~35.0 | C3, α-CH₂, C=O |
| C=O | - | ~174.0 | - |
| NH₂ | ~7.3, ~6.8 | - | C=O |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Accurate Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement of the parent ion. This accuracy allows for the confident determination of the molecular formula, which for this compound is C₁₂H₁₄N₂O.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural components of the molecule can be confirmed. For this compound, a characteristic fragmentation pathway involves the cleavage of the bond between the α and β carbons of the side chain, leading to the formation of a stable 5-methyl-1H-indol-3-ylmethylene cation.
Table 2: High-Resolution Mass Spectrometry Data for this compound.
| Parameter | Value | Description |
| Molecular Formula | C₁₂H₁₄N₂O | - |
| Calculated Exact Mass | 202.1106 Da | The theoretical monoisotopic mass. |
| Observed [M+H]⁺ | ~203.1179 | The protonated molecular ion observed in positive ion mode ESI-MS. |
| Key Fragment Ion (m/z) | ~144.0808 | Corresponds to the [C₁₀H₁₀N]⁺ fragment (5-methyl-1H-indol-3-ylmethylene cation) after loss of propenamide. |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
While it provides unambiguous structural proof, the primary challenge for this technique is the cultivation of a suitable single crystal, which can be a difficult and time-consuming process. As of the latest review of public crystallographic databases, a specific crystal structure for this compound has not been deposited.
Chromatographic and Separation Techniques for Purity and Isolation
Chromatographic methods are essential for both purifying the synthesized compound and assessing its final purity. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Preparative and Analytical High-Performance Liquid Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-Performance Liquid Chromatography (UPLC), are the most common chromatographic techniques for the analysis and purification of indole derivatives.
Analytical HPLC/UPLC: This is used to determine the purity of a sample of this compound. A small amount of the compound is injected onto a column, and its elution is monitored by a detector, typically a UV-Vis detector set to wavelengths where the indole chromophore absorbs strongly (e.g., ~220 nm and ~280 nm). The purity is calculated based on the relative area of the main peak compared to any impurity peaks. Reversed-phase chromatography using a C18 stationary phase with a gradient of acetonitrile (B52724) and water as the mobile phase is a standard method.
Preparative HPLC: This technique is used for the purification and isolation of the compound. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material, allowing for the isolation of the compound with high purity from a crude reaction mixture.
Table 3: Typical HPLC/UPLC Method Parameters.
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Stationary phase for separating nonpolar to moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of the mobile phase. |
| Gradient | 5% to 95% B over several minutes | Gradually increases the elution strength to separate compounds with varying polarities. |
| Flow Rate | 0.2 - 1.0 mL/min (Analytical) | Controls the speed of separation. |
| Detection | UV-Vis at 220 nm and 280 nm | Monitors the indole chromophore for quantification. |
| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |
Biophysical Techniques for Ligand-Target Interaction Analysis
To understand how this compound interacts with a potential biological target, such as a receptor or enzyme, researchers can employ a range of biophysical methods. Among the most powerful and direct of these are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). nih.govnih.gov These techniques provide quantitative data on binding affinity, stoichiometry, and the kinetics of the interaction, which are critical for drug discovery and molecular biology research. americanlaboratory.com
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a highly sensitive technique that directly measures the heat released or absorbed during a biomolecular binding event. nih.govamericanlaboratory.com This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. americanlaboratory.com The principle involves titrating a solution of the ligand, in this case, this compound, into a sample cell containing the target macromolecule, and measuring the minute temperature changes that occur upon binding. khanacademy.org
In a hypothetical experiment to study the interaction of this compound with a putative protein target, ITC would be employed to obtain a complete thermodynamic profile of the binding. The data generated would reveal the forces driving the interaction. For instance, a favorable enthalpic change (negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic change (positive ΔS) can indicate the role of hydrophobic interactions and conformational changes. khanacademy.org
Hypothetical ITC Data for this compound Binding to a Target Protein
| Parameter | Hypothetical Value | Interpretation |
| Stoichiometry (n) | 1.05 | A 1:1 binding ratio between the compound and the target protein. |
| Binding Affinity (KD) | 5.2 µM | Indicates a moderate binding affinity. |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven, suggesting significant hydrogen bonding and/or van der Waals forces. |
| Entropy Change (ΔS) | +2.1 cal/mol·K | A small, favorable entropic contribution, possibly from hydrophobic interactions or conformational adjustments. |
| Gibbs Free Energy (ΔG) | -7.2 kcal/mol | The overall binding process is spontaneous and thermodynamically favorable. |
This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a real-time, label-free optical technique used to monitor biomolecular interactions. nih.gov It provides detailed kinetic information about the binding event, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov
In a typical SPR experiment, the target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU). nih.gov By analyzing the rates at which the SPR signal increases during the association phase and decreases during the dissociation phase, the kinetic constants can be determined.
Hypothetical SPR Kinetic Data for this compound Interaction
| Kinetic Parameter | Hypothetical Value | Description |
| Association Rate (kₐ) | 2.5 x 10⁴ M⁻¹s⁻¹ | The rate at which the compound binds to the target protein. |
| Dissociation Rate (kₔ) | 1.3 x 10⁻¹ s⁻¹ | The rate at which the compound-protein complex dissociates. |
| Binding Affinity (KD) | 5.2 µM | Calculated from kₔ/kₐ, representing the equilibrium constant of the interaction. |
This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.
The combination of ITC and SPR would provide a comprehensive understanding of the interaction between this compound and its target. While ITC offers a complete thermodynamic signature of the binding at equilibrium, SPR provides a detailed view of the binding kinetics, revealing how quickly the compound binds and how long it remains bound to its target. nih.govnih.govamericanlaboratory.comnih.gov
Vii. Future Research Directions and Unresolved Challenges for 3 5 Methyl 3 Indolyl Propanamide
Exploration of Novel Synthetic Pathways and Sustainable Chemistry
The development of efficient and environmentally benign methods for synthesizing 3-(5-Methyl-3-indolyl)propanamide and its analogs is a paramount objective. Traditional synthetic routes for indole (B1671886) derivatives often involve harsh reaction conditions, the use of toxic solvents, and the generation of significant waste. rsc.orgnih.gov Future research will likely focus on "green chemistry" approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, to create more sustainable and efficient synthetic protocols. tandfonline.comtandfonline.com
Key areas of focus will include:
Multicomponent Reactions: Investigating one-pot multicomponent reactions could provide a more atom-economical and streamlined approach to the synthesis of the indole core. rsc.orgrsc.org
Catalysis: The exploration of novel catalysts, including transition-metal catalysts and biocatalysts, could lead to milder reaction conditions and improved yields. researchgate.net
Flow Chemistry: The application of continuous flow technologies may offer better control over reaction parameters, leading to higher purity and scalability of the synthesis.
A significant challenge in this area is the development of synthetic methods that are not only sustainable but also versatile enough to allow for the facile generation of a diverse library of this compound derivatives for structure-activity relationship studies.
Integration of Advanced Computational Approaches for Discovery and Prediction
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of bioactive compounds. For this compound, computational approaches can provide valuable insights into its structure, properties, and potential biological activities, thereby guiding experimental efforts.
Future computational studies could include:
Quantum Mechanical Calculations: To accurately predict the electronic structure, reactivity, and spectroscopic properties of the molecule.
Molecular Docking and Dynamics Simulations: To predict binding affinities and modes of interaction with potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate structural features of this compound derivatives with their biological activities.
The primary challenge lies in the accuracy of the computational models and the availability of high-quality experimental data for their validation. Bridging the gap between computational predictions and experimental reality will be crucial for the successful application of these methods.
Identification of Undiscovered Biological Interaction Partners and Pathways
A significant portion of the biological landscape of this compound remains uncharted territory. While indole compounds, in general, are known to interact with a variety of biological systems, the specific targets and pathways modulated by this particular derivative are largely unknown. nih.gov
Future research should aim to:
Target Identification Studies: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening to identify the direct protein binding partners of this compound.
Pathway Analysis: Utilizing systems biology approaches to elucidate the broader biological pathways and networks affected by the compound. This could involve transcriptomics, proteomics, and metabolomics studies.
Investigation of Microbial Interactions: Given that many indole compounds are produced by and interact with microorganisms, exploring the role of this compound in host-microbe interactions could reveal novel biological functions. nih.gov
The complexity of biological systems presents a major challenge. Differentiating between direct and indirect effects and understanding the context-dependent nature of biological responses will require carefully designed experiments and sophisticated data analysis.
Addressing Gaps in Pre-clinical Mechanistic Understanding
While preliminary studies may hint at potential therapeutic applications, a thorough pre-clinical evaluation of this compound is essential. This requires a deep dive into its mechanism of action at the molecular and cellular levels.
Unresolved questions that need to be addressed include:
Elucidation of Molecular Mechanisms: Determining the precise molecular events that are triggered upon the interaction of the compound with its biological target(s).
Cellular Phenotypes: Characterizing the downstream cellular effects, such as changes in cell signaling, gene expression, and morphology.
In Vivo Efficacy and Target Engagement: Validating the biological activity and confirming target engagement in relevant animal models of disease.
Overcoming the translational gap between in vitro findings and in vivo efficacy is a significant hurdle. This will necessitate a multidisciplinary approach, combining chemical synthesis, cell biology, pharmacology, and animal studies to build a comprehensive understanding of the pre-clinical potential of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-Methyl-3-indolyl)propanamide in academic settings?
- Methodological Answer : The compound can be synthesized via amidation reactions using indole derivatives and propanamide precursors. For example, describes the use of amidation with substituted acids and amines under reflux conditions, yielding propanamide derivatives in ~65% purity after recrystallization. Optimization may involve adjusting reaction temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Characterization should follow with NMR and mass spectrometry to confirm structural integrity .
Q. How should researchers validate the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 7.1–7.5 ppm for indole) and amide NH signals (δ 6.8–7.2 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : While specific hazard data for this compound is limited, emphasizes general precautions for indole derivatives:
- Use PPE (gloves, lab coat, goggles) in fume hoods.
- Avoid inhalation/contact; store at 2–8°C in airtight containers.
- Emergency procedures: Flush eyes/skin with water and consult toxicity databases (e.g., PubChem) for updates .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. and outline steps:
- Grow crystals via slow evaporation (ethanol/water mixtures).
- Collect data using MoKα radiation (λ = 0.71073 Å) and refine with SHELXL.
- Analyze hydrogen bonding (N–H⋯O/N distances: 2.97–3.06 Å) and π-π stacking (3.7–3.8 Å centroid distances) to confirm supramolecular interactions .
Q. What strategies address contradictions between computational and experimental spectral data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and compare IR/NMR shifts with experimental data.
- Spectral Deconvolution : Use software like MestReNova to resolve overlapping peaks in crowded regions (e.g., aromatic protons).
- Cross-Validation : Correlate mass fragmentation with predicted pathways (e.g., McLafferty rearrangements) .
Q. How do hydrogen bonding and π-π interactions influence the compound’s stability and reactivity?
- Methodological Answer : and demonstrate that N–H⋯O/N hydrogen bonds stabilize crystal packing, reducing hygroscopicity. π-π interactions between indole and adjacent aromatic systems (e.g., pyridine) enhance thermal stability (TGA analysis recommended). Reactivity studies (e.g., nucleophilic substitution) should account for steric effects from methyl groups at the indole 5-position .
Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?
- Methodological Answer : recommends:
- DPPH Radical Scavenging : Measure IC50 values (µM) at 517 nm.
- FRAP Assay : Quantify Fe³+ reduction capacity.
- ABTS+ Decolorization : Compare kinetics with Trolox standards.
- Use ascorbic acid as a positive control and validate with triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
